molecular formula C26H22Br2ClNO3 B1191644 CARM1-IN-1 hydrochloride

CARM1-IN-1 hydrochloride

Numéro de catalogue: B1191644
Poids moléculaire: 591.72
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CARM1-IN-1 hydrochloride is a potent and specific CARM1(Coactivator-associated arginine methyltransferase 1) inhibitor with IC50 of 8.6 uM;  shows very low activity against PRMT1 and SET7(IC50 > 600 uM).  in vitro: CARM1-IN-1 displays high and selective CARM1 inhibition, with lower or no activity against a panel of different PRMTs or HKMTs. In human LNCaP cells, CARM1-IN-1 shows a significant dose-dependent reduction of the PSA promoter activity.

Applications De Recherche Scientifique

Enzyme and Cellular Characterization in Cancer

CARM1 (Coactivator-associated arginine methyltransferase 1) is recognized as a valuable target for hormone-dependent tumors like prostate and breast cancers. A study by Cheng et al. (2011) highlights the enzyme and cellular characterization of certain compounds, including CARM1-IN-1 hydrochloride, indicating their potential in CARM1 inhibition, which could be significant in cancer treatment (Cheng et al., 2011).

Role in Prostate Carcinoma and Androgen Independence

CARM1, as a transcriptional coactivator of the androgen receptor, is implicated in prostatic carcinogenesis. Understanding its role and modulation could have implications for treating prostate carcinoma, especially in androgen-independent status. Hong et al. (2004) investigate this aspect, indicating the importance of CARM1 in prostate cancer development (Hong et al., 2004).

Insights from Structural Studies

Structural studies of CARM1 provide functional insights critical to understanding its role in gene expression. Troffer-Charlier et al. (2007) reported crystal structures of isolated modules of CARM1, revealing its potential in regulating protein-protein interactions in various biological processes (Troffer-Charlier et al., 2007).

Biochemical Control and Cellular Function

Research by Feng et al. (2009) discusses the biochemical control of CARM1 enzymatic activity by phosphorylation, which regulates transcription initiation and coactivator complex disassembly. This understanding is crucial for exploring therapeutic applications in cell cycle regulation (Feng et al., 2009).

Novel Roles and Cancer Therapy

CARM1 has emerging roles beyond transcriptional coactivation, including in autophagy, metabolism, and cancer. Suresh et al. (2021) provide an overview of CARM1's structure, functions, and its implication as a therapeutic target and drug response biomarker in certain cancer types (Suresh et al., 2021).

Molecular Mechanism and Inhibition

Understanding the molecular mechanism of CARM1 and developing inhibitors is crucial in cancer therapy. A study by Sack et al. (2011) presents the crystal structures of the CARM1 catalytic domain with inhibitors, providing valuable insights for designing potent and specific inhibitors for therapeutic applications (Sack et al., 2011).

In Vivo Activity in Cancer Models

Research on CARM1 inhibitors like EZM2302 demonstrates potent in vitro and in vivo anti-proliferative effects in multiple myeloma models, highlighting the potential of this compound in cancer therapy (Drew et al., 2017).

Role in NF-kappaB-Dependent Gene Expression

CARM1's involvement in NF-kappaB-dependent gene expression, as shown in studies like Jayne et al. (2009), underscores its potential in modulating gene expression without necessarily involving its catalytic activity (Jayne et al., 2009).

Kinetic Mechanism and Substrate Specificity

Understanding the kinetic mechanism and substrate specificity of CARM1, as explored by Jacques et al. (2016), can aid in the development of specific inhibitors, which is vital for targeted cancer therapy (Jacques et al., 2016).

Ternary Complex Formation and Substrate Variability

Boriack-Sjodin et al. (2016) present the crystal structures of human CARM1 with various substrates, providing insights into how CARM1 accommodates different peptide sequences, which is critical for designing targeted therapies (Boriack-Sjodin et al., 2016).

Propriétés

Formule moléculaire

C26H22Br2ClNO3

Poids moléculaire

591.72

Synonymes

CARM1-IN-1

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.